Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate
Description
Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate (CAS 55149-36-5) is a heterocyclic compound with the molecular formula C₁₀H₉N₃O₃ and a molar mass of 219.2 g/mol . It belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic system containing nitrogen atoms. The compound is stored under sealed, dry conditions at room temperature, indicating moderate stability under ambient conditions .
Properties
IUPAC Name |
ethyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-12-7-6(9(14)13-8)4-3-5-11-7/h3-5H,2H2,1H3,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDCFGBHGAVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=N2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499567 | |
| Record name | Ethyl 4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55149-36-5 | |
| Record name | Ethyl 4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Microwave Irradiation (MWI)
- Procedure: The reactants (4(6)-aminouracil, malononitrile, and aromatic aldehyde) are mixed and subjected to microwave irradiation.
- Reaction Conditions: Typically, microwave power is set at 250 W, with reaction times ranging from 5 to 10 minutes.
- Solvent: Various solvents have been tested; N,N-dimethylformamide (DMF) often gives the best results due to its dielectric properties favorable for microwave heating.
- Advantages: This method is rapid, environmentally friendly, and yields are high (82% - 95%). It also simplifies work-up and purification.
- Mechanism: The microwave energy accelerates the domino Knoevenagel condensation, Michael addition, and cyclization steps in a one-pot fashion.
Method B: Catalytic Condensation in Aqueous Media Using Diammonium Hydrogen Phosphate (DAHP)
- Procedure: The same reactants are refluxed in aqueous ethanol in the presence of 10 mol% DAHP as a catalyst.
- Reaction Conditions: Reflux in aqueous ethanol with DAHP catalyst; reaction times are longer than MWI but still efficient.
- Catalyst: DAHP is inexpensive, water-soluble, non-toxic, and environmentally benign.
- Advantages: This method avoids the use of organic solvents or harsh reagents, aligning with green chemistry principles. Yields are comparable to Method A.
- Mechanism: The catalyst facilitates the Knoevenagel-Michael-cyclization cascade under mild conditions.
Comparative Data on Solvent Effects and Yields
A model reaction using 4-nitrobenzaldehyde, malononitrile, and 4(6)-aminouracil was tested under various solvents and conditions to optimize the synthesis (Table 1).
| Solvent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Microwave irradiation (250 W, 5-10 min) | 90-95 | Best yield due to high dielectric constant |
| Ethanol | Reflux with DAHP catalyst | 82-90 | Good yield, environmentally friendly |
| Water | Reflux with DAHP catalyst | Moderate | Lower yield, but greener solvent |
| Glacial Acetic Acid | Reflux | Lower | Less favorable due to acidity |
| Solvent-free | Microwave irradiation (120°C) | Variable | Feasible but less controlled |
Table 1: Effect of solvents and reaction conditions on the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Detailed Reaction Mechanism
The synthesis involves the following key steps:
- Knoevenagel Condensation: Aromatic aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
- Michael Addition: 4(6)-aminouracil adds to the α,β-unsaturated intermediate.
- Cyclization: Intramolecular cyclization occurs to form the pyrido[2,3-d]pyrimidine ring system.
- Tautomerization and Aromatization: Final stabilization leads to the ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate structure.
This domino sequence is efficient and can be driven by microwave energy or catalyzed by DAHP in aqueous media.
Research Findings and Advantages
- High Yields: Both methods yield the target compound in 82% to 95% range.
- Environmental Impact: Use of microwave irradiation reduces reaction time and energy consumption; DAHP catalyst in aqueous media avoids hazardous reagents.
- Operational Simplicity: One-pot synthesis reduces purification steps and byproducts.
- Versatility: The methods accommodate various aromatic aldehydes, allowing structural diversity.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Environmental Aspects | Notes |
|---|---|---|---|---|---|---|
| Microwave Irradiation (MWI) | No catalyst, microwave energy | DMF (preferred) | 5-10 min | 90-95 | Energy-efficient, less waste | Rapid synthesis, high yield |
| DAHP Catalyzed Condensation | 10 mol% diammonium hydrogen phosphate | Aqueous ethanol | Reflux, longer | 82-90 | Green catalyst, aqueous medium | Mild conditions, easy work-up |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties. Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
2. Anticancer Potential
Studies have demonstrated that compounds with a similar structure can induce apoptosis in cancer cells. This compound may possess similar properties, making it a candidate for further exploration in cancer therapeutics.
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in preliminary studies. It may provide a basis for developing new anti-inflammatory agents that can be used in treating chronic inflammatory diseases.
1. Enzyme Inhibition
this compound has been evaluated for its role as an enzyme inhibitor. It shows potential in inhibiting specific kinases and phosphatases involved in cellular signaling pathways.
2. Neuroprotective Effects
Research suggests that similar compounds can offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property could be beneficial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Synthetic Utility
1. Building Block in Organic Synthesis
The unique structure of this compound makes it a valuable building block for synthesizing more complex organic molecules. Its derivatives can be tailored for specific biological activities or properties.
2. Pharmaceutical Development
Given its diverse biological activities, this compound is of interest in pharmaceutical development. Researchers are exploring its potential as a lead compound to design new drugs targeting various diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with low MIC values. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines; IC50 values suggest strong potential as an anticancer agent. |
| Study C | Anti-inflammatory | Reduced cytokine levels in vitro; potential application in chronic inflammation treatment. |
Mechanism of Action
The mechanism by which Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related pyrido- and thieno-pyrimidine derivatives, focusing on molecular features, synthesis, and biological activities.
Substituted Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Carboxylic Acids
Compounds such as 1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (C₁₃H₁₁N₃O₃) exhibit a pyrrolo ring fusion instead of a pyrido system, with additional methyl substitutions at positions 1 and 7 . Key differences include:
- Higher molecular weight (258.0 [M+H]⁺ vs. 219.2 g/mol).
Table 1: Structural and Functional Comparison
Thieno[2,3-d]pyrimidine Derivatives
Thieno-pyrimidines, such as ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (C₁₀H₁₀N₂O₃S), replace the pyrido ring with a thieno system containing sulfur . Notable distinctions include:
- Higher molar mass (238.26 g/mol) due to sulfur and methyl groups.
Table 2: Thieno vs. Pyrido Systems
Functionalized Pyrido[2,3-d]pyrimidines
Alkylation and substitution patterns significantly influence bioactivity:
- 2-Arylamino-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines exhibit diuretic activity, linked to the arylamino group at position 2 .
Biological Activity
Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate (CAS No. 55149-36-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse sources.
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.20 g/mol
- Synonyms : this compound; Pyrido[2,3-d]pyrimidine-2-carboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor and anti-inflammatory agent.
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study found that compounds with aromatic substitutions on the pyridopyrimidine nucleus demonstrated enhanced cytotoxicity against HeLa and MCF-7 cell lines. Specifically, compounds bearing chlorophenyl groups exhibited the highest cytotoxicity .
Anti-inflammatory Effects
In a related series of compounds, it was noted that certain pyrido[2,3-d]pyrimidine derivatives displayed anti-allergic properties. These compounds were effective in inhibiting histamine release and bronchospasm in animal models . The mechanism of action is believed to involve modulation of mast cell activity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications at specific positions on the pyridopyrimidine scaffold can significantly influence biological activity.
Key Findings from SAR Studies:
- Substitution at N8 : Ethyl groups at this position have been shown to enhance activity compared to methylated analogs .
- Positioning of Functional Groups : The presence of electron-withdrawing groups (like halogens) at strategic locations on the aromatic ring can amplify cytotoxic effects .
Case Studies
- Cytotoxicity Assessment : A recent investigation assessed the cytotoxicity of various derivatives against multiple cancer cell lines. Compounds with specific substitutions showed IC50 values significantly lower than those of standard chemotherapeutics .
- Therapeutic Applications : Another study focused on the use of pyrido[2,3-d]pyrimidines as potential kinase inhibitors targeting pathways involved in tumor progression . These findings suggest a promising avenue for developing new cancer therapies.
Q & A
Basic: What are the established synthetic routes for Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate?
The compound is typically synthesized via cyclization or aminolysis of pyridine derivatives. For example:
- Cyclization with oxalyl chloride : Reaction of 2,3-aminoamidopyridine intermediates with oxalyl chloride yields pyridopyrimidine scaffolds. Ethyl 2-chlorooxoacetate can introduce the carboxylate group .
- Aminolysis in ethanol : Heating intermediates like 3-iminomethylpyridin-2-amine with ethyl 2-chloro-2-oxoacetate in ethanol under reflux forms the pyrido[2,3-d]pyrimidine core .
- Stepwise assembly : Condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl glycinate derivatives, followed by cyclization under basic conditions, yields the target compound .
Advanced: How can reaction conditions be optimized to maximize yield and purity?
Key parameters include:
- Solvent choice : Methanol or pyridine is often used for condensation, while polar aprotic solvents like DMF enhance cyclization efficiency .
- Temperature control : Mild conditions (e.g., 50–60°C) prevent decomposition of labile intermediates, while reflux (80–100°C) accelerates cyclization .
- Catalysts : Triethylamine or sodium methoxide improves reaction kinetics by deprotonating intermediates .
- Workup protocols : Acidification to pH <7 precipitates the product, reducing side reactions .
Basic: What spectroscopic methods confirm the structure of this compound?
- ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~1.3–4.3 ppm), pyrimidine carbonyl (δ ~160–170 ppm), and aromatic protons (δ ~6.8–8.8 ppm) are diagnostic .
- IR spectroscopy : Stretching bands for C=O (1660–1680 cm⁻¹) and N–H (3170–3470 cm⁻¹) confirm functional groups .
- Mass spectrometry (CI/EI) : Molecular ion peaks (e.g., m/z 258 [M+H]⁺) and fragmentation patterns validate the molecular formula .
Advanced: How to resolve discrepancies in spectral data (e.g., unexpected peaks)?
- Impurity analysis : Use HPLC or TLC to detect byproducts (e.g., unreacted intermediates or oxidation derivatives) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and differentiate regioisomers .
- X-ray crystallography : SHELX-based refinement (e.g., SHELXL) provides unambiguous structural confirmation .
Basic: What in vitro assays evaluate the bioactivity of this compound?
- Antibiofilm assays : Test against S. aureus or P. aeruginosa biofilms using crystal violet staining or metabolic activity assays (e.g., resazurin reduction) .
- Enzyme inhibition : Screen against kinases or dehydrogenases via fluorescence-based or colorimetric assays (e.g., ADP-Glo™) .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
- Substituent variation : Modify the ethyl ester to amides or thioesters to assess solubility and binding affinity .
- Core substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyrimidine 4-position to enhance metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target engagement (e.g., CXCR3 inhibition) .
Advanced: What strategies address metabolic instability in pharmacokinetic studies?
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via LC-MS .
- Prodrug design : Mask the ester group as a tert-butyl carbamate to improve oral bioavailability .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., pyrimidine ring oxidation) and introduce blocking groups (e.g., methyl substituents) .
Advanced: How to analyze conflicting biological data across studies?
- Dose-response curves : Ensure activity is concentration-dependent and not due to assay interference (e.g., compound aggregation) .
- Control experiments : Verify target specificity using knockout cell lines or competitive inhibitors .
- Meta-analysis : Compare datasets across multiple assays (e.g., antibiofilm vs. cytotoxicity) to distinguish direct effects from off-target toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
